Thieno[2,3-b]quinoline-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]quinoline-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-15-11(16)10-6-8-5-7-3-1-2-4-9(7)14-12(8)17-10/h1-6H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOQTQNCCIMQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363322 | |
| Record name | thieno[2,3-b]quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478079-37-7 | |
| Record name | thieno[2,3-b]quinoline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Thieno 2,3 B Quinoline 2 Carbohydrazide and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for the synthesis of the thieno[2,3-b]quinoline ring system and the subsequent elaboration to the carbohydrazide (B1668358) have traditionally relied on well-established organic reactions. These approaches often involve multi-step sequences and form the foundation of synthetic strategies in this area.
Hydrazinolysis of Carboxylate Esters for Carbohydrazide Formation
A primary and straightforward method for the synthesis of Thieno[2,3-b]quinoline-2-carbohydrazide involves the hydrazinolysis of a corresponding carboxylate ester, typically the ethyl or methyl ester. This reaction is a standard and widely employed technique for the preparation of hydrazides.
The process generally involves heating a solution of the ethyl thieno[2,3-b]quinoline-2-carboxylate with an excess of hydrazine (B178648) hydrate (B1144303). arkat-usa.orgresearchgate.net The reaction is often carried out in a suitable solvent such as ethanol (B145695). The nucleophilic acyl substitution at the carbonyl carbon of the ester by the hydrazine molecule leads to the displacement of the ethoxy group and the formation of the desired carbohydrazide.
An analogous reaction has been reported for the synthesis of diaminothienonaphthyridinecarbohydrazide, where the corresponding ester was heated with an excess of 99% hydrazine hydrate, resulting in the formation of the carbohydrazide. arkat-usa.org Similarly, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been shown to produce the corresponding carbohydrazide, highlighting the general applicability of this method to various heterocyclic esters. nih.govnih.gov
Table 1: Examples of Hydrazinolysis for Carbohydrazide Formation
| Starting Material | Reagent | Product | Reference |
| Ethyl thieno[2,3-b]pyridine-2-carboxylate | Hydrazine hydrate | 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide | researchgate.net |
| Ethyl 4,6-diamino-5,10-dihydro-5,10-dioxothieno[3',2':6,7] arkat-usa.orgbohrium.comnaphthyridino[3,2-c] researchgate.netresearchgate.netnaphthyridine-3-carboxylate | Hydrazine hydrate (99%) | 4,6-Diamino-5,10-dihydro-5,10-dioxothieno[3',2':6,7] arkat-usa.orgbohrium.comnaphthyridino[3,2-c] researchgate.netresearchgate.netnaphthyridine-3-carbohydrazide | arkat-usa.org |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | 2-Oxo-2H-chromene-3-carbohydrazide | nih.govnih.gov |
Cycloalkylation Reactions
Cycloalkylation reactions are instrumental in constructing the saturated portion of fused heterocyclic systems, such as the tetrahydrothieno[2,3-b]quinoline core. These reactions typically involve the formation of a new carbocyclic ring fused to the quinoline (B57606) or thiophene (B33073) moiety through an alkylation step.
While direct cycloalkylation to form the thieno[2,3-b]quinoline system is less commonly reported, analogous syntheses of related tetrahydro-fused systems provide insight into this approach. For instance, the synthesis of tetrahydrothieno[3,2-b]quinoline derivatives has been achieved through a sequence of reactions that includes alkylation steps. researchgate.net Furthermore, the synthesis of tetrahydroisoquinolines and their subsequent conversion to tetrahydrothieno[2,3-c]isoquinolines demonstrates a strategy where the saturated nitrogen-containing ring is first constructed and then the thiophene ring is annulated. bohrium.comnih.gov These methods often involve intramolecular cyclization of a suitably functionalized precursor.
Condensation Reactions Utilizing Thioamide Precursors
The use of thioamide precursors provides a versatile entry to the thieno[2,3-b]quinoline scaffold. These condensation reactions typically involve the formation of the thiophene ring onto a pre-existing quinoline core.
One such approach involves the synthesis of a thioanilide intermediate which is then cyclized to form the thieno[2,3-b]quinoline ring system. bohrium.com This method leverages the reactivity of the thioamide group to facilitate the ring closure.
Another important strategy is the Gewald reaction, a multicomponent reaction that is widely used for the synthesis of 2-aminothiophenes. This reaction can be adapted to produce precursors for thieno[2,3-b]quinolines. For example, the reaction of a suitable ketone or aldehyde with a cyano-activated methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base can yield a substituted 2-aminothiophene. This intermediate can then be further elaborated to construct the fused quinoline ring.
A more direct approach involves the condensation of 2-chloro-3-formylquinoline with a compound containing an active methylene group and a sulfur source. For instance, reaction with thioglycolic acid can lead to the formation of thieno[2,3-b]quinoline-2-carboxylic acid, a direct precursor to the target carbohydrazide. chemicalbook.com
Modern and Catalyst-Mediated Synthetic Strategies
In recent years, modern synthetic methods employing catalysts have gained prominence for the construction of complex heterocyclic systems like thieno[2,3-b]quinolines. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to conventional approaches.
Metal-Catalyzed Cyclization Reactions (e.g., Copper Oxide Nanoparticles)
Metal-catalyzed reactions, particularly those employing copper catalysts, have emerged as powerful tools for the synthesis of quinoline and its fused derivatives. Copper oxide nanoparticles (CuO NPs) have been successfully utilized as a heterogeneous catalyst for the synthesis of thieno[2,3-b]quinoline derivatives.
This approach often involves the cyclo-condensation of a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative with a sulfur-containing reagent. The copper oxide nanoparticles facilitate the cyclization process, leading to the formation of the thiophene ring fused to the quinoline core. The use of a heterogeneous catalyst simplifies the purification process as the catalyst can be easily recovered and potentially reused.
Regioselective Iodocyclization Reactions
Regioselective iodocyclization is another modern and efficient method for the construction of the thieno[2,3-b]quinoline ring system. This strategy involves the intramolecular cyclization of a suitably designed precursor containing an alkyne and a thioether moiety. rsc.org
Typically, a 3-alkynyl-2-(methylthio)quinoline is treated with an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2). The electrophilic iodine induces the cyclization by attacking the alkyne, which is then followed by the intramolecular attack of the sulfur atom, leading to the formation of the thiophene ring with high regioselectivity. The resulting iodinated thieno[2,3-b]quinoline can be further functionalized, providing a versatile entry to a range of derivatives.
Table 2: Summary of Synthetic Methodologies
| Section | Methodology | Key Features |
| 2.1.1 | Hydrazinolysis of Carboxylate Esters | Direct conversion of esters to carbohydrazides using hydrazine hydrate. |
| 2.1.2 | Cycloalkylation Reactions | Construction of the saturated ring portion of the heterocyclic system. |
| 2.1.3 | Condensation Reactions with Thioamides | Formation of the thiophene ring using thioanilide or Gewald-type reactions. |
| 2.2.1 | Metal-Catalyzed Cyclization | Use of catalysts like CuO nanoparticles for efficient ring formation. |
| 2.2.2 | Regioselective Iodocyclization | Intramolecular cyclization of alkynyl thioethers induced by an iodine source. |
Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira, Suzuki, Heck) for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for the structural diversification of the thieno[2,3-b]quinoline scaffold. documentsdelivered.comrsc.org These reactions enable the formation of new carbon-carbon bonds under relatively mild conditions, allowing for the introduction of a wide array of substituents onto the heterocyclic core. documentsdelivered.comrsc.orgwikipedia.orgmdpi.com The Sonogashira, Suzuki, and Heck reactions are particularly prominent in this context, often employed after the initial formation and subsequent halogenation of the thieno[2,3-b]quinoline ring system. rsc.orgresearchgate.net
The general strategy involves synthesizing a halide-substituted thieno[2,3-b]quinoline, which then serves as a versatile intermediate for these coupling reactions. rsc.org For instance, the synthesis of 3-iodo-2-phenylthieno[2,3-b]quinoxaline, a closely related structure, is achieved through an iodocyclization reaction. This iodo-derivative can subsequently undergo Sonogashira, Suzuki, and Heck reactions to introduce various substituents at the 3-position, demonstrating a powerful method for generating a library of new derivatives. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is frequently used to introduce alkynyl groups onto the thieno[2,3-b]quinoline framework. rsc.orgresearchgate.net These alkynylated products can be valuable intermediates for further transformations or can be final target molecules. For example, Pd/Cu-catalyzed Sonogashira coupling has been used in the synthesis of precursors for tricyclic lactone derivatives of thieno[2,3-b]pyrazines, a related heterocyclic system. mdpi.com The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. researchgate.netmdpi.com
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. mdpi.commdpi.com It is a highly versatile and widely used method for creating aryl-aryl bonds. researchgate.netresearchgate.net In the context of thieno[2,3-b]quinolines, a bromo- or iodo-substituted derivative can be coupled with various arylboronic acids to append different aromatic rings to the core structure. rsc.orgresearchgate.net This approach has been successfully applied to synthesize 4-phenylthieno[2,3-c]quinolines and benzo[b]thieno[2,3-c]quinolines. researchgate.netresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. mdpi.comresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method allows for the introduction of vinyl groups onto the thieno[2,3-b]quinoline scaffold. rsc.orgresearchgate.net The resulting vinylated derivatives can then participate in further synthetic manipulations. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org
The diversification achieved through these palladium-catalyzed reactions is critical for structure-activity relationship (SAR) studies, enabling the synthesis of a wide range of derivatives from a common intermediate. rsc.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Thienoquinoline Diversification This table is interactive. You can sort and filter the data.
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Bond Formed | Application Example | Reference |
|---|---|---|---|---|---|
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | C(sp)-C(sp2) | Synthesis of alkynyl-substituted thieno[2,3-b]quinoxalines | researchgate.net |
| Suzuki | Aryl/Vinyl Halide + Organoboron Compound | Pd(0) or Pd(II) catalyst, Ligand, Base (e.g., Na2CO3) | C(sp2)-C(sp2) | Synthesis of 4-phenylthieno[2,3-c]quinolines | researchgate.net |
| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) catalyst, Base (e.g., Et3N) | C(sp2)-C(sp2) (vinylic) | Functionalization of 3-iodo-2-phenylthieno[2,3-b]quinoxaline | researchgate.net |
One-Pot Synthetic Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. researchgate.netresearchgate.net In the synthesis of thieno[2,3-b]quinoline and related heterocycles, one-pot strategies have been developed to streamline complex transformations. mdpi.comresearchgate.net
A notable example is the tandem one-pot Sonogashira coupling followed by a 6-endo-dig lactonization to produce tricyclic lactones from 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid and terminal alkynes. mdpi.com This approach avoids the isolation of the Sonogashira product, leading to good yields of the final cyclized product. mdpi.com Similarly, a one-pot procedure has been reported for the synthesis of benzothieno[3,2-b]quinoline and benzothieno[2,3-c]quinoline derivatives. researchgate.net This method involves the reaction of 3-bromobenzo[b]thiophene-2-carbaldehyde (B158803) with 2-aminophenylpinacolborane under Suzuki coupling conditions, followed by an in-situ intramolecular condensation to form the final products. researchgate.net
For the direct synthesis of the thieno[2,3-b]quinoline core, reactions have been reported that could be adapted into one-pot protocols. The condensation of 2-chloro-3-formylquinolines with thioglycolic acid or its esters can yield thieno[2,3-b]quinoline-2-carboxylic acids or esters. researchgate.net While some procedures report the formation of a mixture of cyclized and uncyclized products, optimization could lead to an efficient one-pot synthesis of the desired scaffold. researchgate.net The development of such protocols is a key area of research for making the synthesis of these complex molecules more practical and scalable.
Table 2: Examples of One-Pot Syntheses for Thienoquinoline and Related Scaffolds This table is interactive. You can sort and filter the data.
| Scaffold | Starting Materials | Reaction Sequence in One Pot | Key Advantages | Reference |
|---|
Solvent and Reaction Condition Optimization in Synthetic Research (e.g., Microwave Irradiation, Ultrasonication)
Optimizing reaction conditions, including the choice of solvent and the use of non-conventional energy sources, is crucial for improving the efficiency, yield, and environmental footprint of synthetic processes. For thieno[2,3-b]quinoline derivatives, techniques such as microwave irradiation and ultrasonication have proven to be highly effective. tandfonline.comnih.govnih.gov
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. tandfonline.comnih.govnih.gov The synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their alkyl esters has been successfully achieved by the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or its esters under microwave irradiation. tandfonline.com This method provides a rapid and efficient route to these important intermediates. tandfonline.com The benefits of microwave heating stem from the direct and efficient heating of the reaction mixture, which can accelerate reaction rates and sometimes lead to different product selectivities compared to conventional heating. nih.gov This technology has been applied to a wide range of heterocyclic syntheses, including fused thieno[2,3-d]pyrimidines and quinazolines. nih.govnih.gov
Ultrasonication: Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.govnih.gov The collapse of cavitation bubbles creates localized hot spots with high temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.gov The application of ultrasound has been shown to be beneficial in the synthesis of various quinoline derivatives, offering advantages such as higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.govnih.gov This approach represents an environmentally friendly alternative for the synthesis of complex heterocyclic compounds. nih.gov
The optimization of solvents and reaction conditions remains an active area of research. The use of "green" solvents and energy-efficient techniques like microwave and ultrasound irradiation is key to developing sustainable synthetic routes for this compound and its derivatives. researchgate.net
Table 3: Comparison of Conventional vs. Modern Synthetic Techniques This table is interactive. You can sort and filter the data.
| Technique | Principle | Advantages for Thienoquinoline Synthesis | Example Application | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Direct heating of polar molecules by electromagnetic radiation. | Reduced reaction times, higher yields, improved purity, energy efficiency. | Synthesis of thieno[2,3-b]quinoline-2-carboxylic acids. | tandfonline.com |
| Ultrasonication | Acoustic cavitation creates localized high-energy zones. | Enhanced reaction rates, higher yields, milder conditions, improved mass transfer. | Synthesis of hybrid quinoline-imidazole derivatives. | nih.gov |
| Conventional Heating | Transfer of thermal energy via conduction and convection. | Well-established, simple equipment. | Traditional multi-step syntheses. | bohrium.com |
Chemical Transformations and Derivatization Strategies of Thieno 2,3 B Quinoline 2 Carbohydrazide
Reactions at the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) is a reactive and versatile handle for synthesizing a wide array of new derivatives. Its nucleophilic amino group and adjacent carbonyl group allow for both condensation and cyclization reactions, making it a cornerstone for scaffold diversification.
Schiff Base Formation with Aldehydes and Ketones
One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones, a class of Schiff bases. ijrbat.in This reaction typically proceeds by refluxing the carbohydrazide (B1668358) with the corresponding carbonyl compound in a suitable solvent, such as ethanol (B145695) or benzene (B151609), often with a catalytic amount of acid. ijrbat.inuobaghdad.edu.iq The resulting N'-alkylidene or N'-arylidene-carbohydrazides are valuable intermediates in their own right and have been studied for their coordination chemistry and biological activities. mdpi.com
The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) group. ekb.eg This transformation is highly efficient for both aromatic and aliphatic aldehydes. mdpi.com While direct studies on Thieno[2,3-b]quinoline-2-carbohydrazide are specific, extensive research on analogous structures like quinoline-3-carbohydrazide (B3054276) confirms this reactivity pattern. mdpi.com
Table 1: Examples of Schiff Base Formation with Heterocyclic Carbohydrazides This table is representative of the reaction type, based on analogous quinoline (B57606) carbohydrazides.
| Carbohydrazide Reactant | Aldehyde/Ketone | Product (Schiff Base) | Reference |
|---|---|---|---|
| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide | mdpi.com |
| Quinoline-3-carbohydrazide | 2-Chlorobenzaldehyde | N'-(2-chlorobenzylidene)quinoline-3-carbohydrazide | mdpi.com |
| Quinoline-3-carbohydrazide | 2,4-Dihydroxybenzaldehyde | N'-(2,4-dihydroxybenzylidene)quinoline-3-carbohydrazide | mdpi.com |
| Substituted 2-hydroxy benzocarbohydrazides | Substituted quinoline aldehyde | Phenolic Schiff’s bases bearing quinoline moiety | ijrbat.in |
Cyclization to Fused Heterocycles (e.g., Oxadiazoles, Pyrazoles, Pyrimidines)
The hydrazide moiety is a powerful precursor for the construction of various five- and six-membered heterocyclic rings through intramolecular or intermolecular cyclization reactions.
Oxadiazoles : Acylhydrazides can be converted into 1,3,4-oxadiazole (B1194373) derivatives. One common method involves reaction with an isothiocyanate followed by oxidative cyclization. nih.gov Another approach is the dehydrative cyclization of 1,2-diacylhydrazines. These reactions provide a robust route to incorporate the stable oxadiazole ring into the molecular structure.
Pyrazoles : The reaction of carbohydrazides with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, is a classical and efficient method for synthesizing pyrazole (B372694) derivatives. uobaghdad.edu.iqnih.gov The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole ring. This strategy allows for the introduction of various substituents onto the pyrazole ring, depending on the choice of the dicarbonyl reagent. uobaghdad.edu.iq
Pyrimidines and Triazines : The thieno[2,3-b]quinoline scaffold can be further annulated by building pyrimidine (B1678525) or triazine rings from functional groups on the thiophene (B33073) moiety. For instance, the related compound, 3-aminothieno[2,3-b]quinoline-2-carboxamide, has been shown to undergo cyclization with formic acid to yield a pyrimidinothienoquinoline derivative. researchgate.net Treatment with sodium nitrite (B80452) affords a triazinothienoquinoline. researchgate.net These transformations highlight the potential of using precursors like the carbohydrazide to construct more complex, fused polyheterocyclic systems. Thieno[2,3-d]pyrimidines are a well-studied class of compounds, often synthesized from 2-aminothiophene-3-carbonitrile (B183302) precursors. cu.edu.eg
Table 2: Representative Cyclization Reactions of Hydrazide Derivatives This table includes examples from the target scaffold and closely related analogues.
| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| Acid Hydrazides | Acetylacetone / Ethyl Acetoacetate | Pyrazole / Pyrazoline | uobaghdad.edu.iq |
| 3-Aminothieno[2,3-b]quinoline-2-carboxamide | Formic Acid | Pyrimidinothienoquinoline | researchgate.net |
| 3-Aminothieno[2,3-b]quinoline-2-carboxamide | Sodium Nitrite | Triazinothienoquinoline | researchgate.net |
| Acylhydrazides | Isothiocyanates | 2-Imino-1,3,4-oxadiazoline | nih.gov |
Modifications and Functionalization of the Thieno[2,3-b]quinoline Core
Beyond the reactivity of the hydrazide group, the thieno[2,3-b]quinoline core itself can be functionalized or elaborated to create more complex molecular architectures.
Ring Fusion Reactions to Form Polycyclic Systems (e.g., Pyrido- and Quinolino-Thienoquinolines)
The aromatic core of thieno[2,3-b]quinoline is amenable to annulation reactions that build additional rings, leading to extended polycyclic systems. A notable example is the Rh(III)-catalyzed formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. mdpi.com This reaction, which proceeds via C-H activation, efficiently constructs a new pyranone ring fused to the thiophene portion of the scaffold, yielding tetracyclic lactone derivatives. mdpi.comresearchgate.net
Furthermore, cyclocondensation reactions starting from substituted thieno[2,3-b]quinolines can generate fused pyridothieno[2,3-b]quinoline systems. For example, the reaction of 3-amino-2-benzoylthieno[2,3-b]quinoline with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of a new, fused pyridine (B92270) ring. researchgate.net
Introduction of Diverse Substituents via Advanced Coupling Reactions
Modern cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the thieno[2,3-b]quinoline nucleus. To employ these methods, the core is typically first functionalized with a halide (e.g., iodine or bromine). These halogenated derivatives then serve as key intermediates for palladium-catalyzed reactions. rsc.orgdocumentsdelivered.com
Commonly used transformations include:
Suzuki Coupling : Reacts the halo-thienoquinoline with a boronic acid or ester to form a new C-C bond, ideal for introducing aryl or heteroaryl groups. rsc.orgdocumentsdelivered.com
Sonogashira Coupling : Couples the halide with a terminal alkyne, providing a straightforward method to install alkynyl functionalities, which can be further elaborated. mdpi.comrsc.orgdocumentsdelivered.com
Heck Coupling : Forms a C-C bond between the halide and an alkene, allowing for the introduction of vinyl groups. rsc.orgdocumentsdelivered.com
These reactions offer a modular approach to synthesize libraries of substituted thieno[2,3-b]quinolines with diverse electronic and steric properties, which is essential for structure-activity relationship studies. rsc.orgdocumentsdelivered.com
Exploration of Scaffold Diversification Through Reactivity Studies
The chemical reactivity of this compound and its parent scaffold provides a rich platform for scaffold diversification. The strategic combination of reactions at the peripheral hydrazide group with functionalization of the core aromatic system allows for a comprehensive exploration of the chemical space surrounding this heterocycle.
A diversity-oriented synthesis approach can be envisioned where the hydrazide is first transformed into various heterocyclic systems (pyrazoles, oxadiazoles, etc.). Subsequently, the core can be functionalized using advanced cross-coupling reactions. rsc.orgdocumentsdelivered.com Alternatively, ring-fusion reactions can be employed first to create a more complex polycyclic core, which is then further derivatized. mdpi.com The development of regioselective reactions, such as the iodocyclization used to form the initial scaffold, is critical for creating specific isomers that can act as versatile intermediates for further diversification. rsc.orgdocumentsdelivered.com This multi-pronged approach enables the generation of a wide range of structurally complex and diverse molecules from a single, versatile starting material. bohrium.com
Spectroscopic and Structural Characterization Techniques in Research on Thieno 2,3 B Quinoline 2 Carbohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of thieno[2,3-b]quinoline derivatives. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of related thieno[2,3-b]pyridine (B153569) carbohydrazides, characteristic signals are observed that confirm the structure. The protons of the NH and NH₂ groups of the hydrazide moiety typically appear as distinct signals that are exchangeable with D₂O. For instance, in one derivative, the NH proton appears as a singlet at δ 8.06 ppm, while the NH₂ protons are observed as a singlet at δ 4.53 ppm. arkat-usa.org Aromatic protons in the quinoline (B57606) and thiophene (B33073) rings resonate in the downfield region, typically between δ 7.00 and δ 9.00 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the rings. clockss.orgnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbohydrazide (B1668358) functional group is typically observed at a downfield chemical shift, often in the range of δ 160-170 ppm. arkat-usa.org The carbon atoms of the fused aromatic rings appear in a characteristic range, with quaternary carbons and carbons adjacent to heteroatoms (N and S) having distinct chemical shifts. clockss.orgresearchgate.net
Interactive Data Table: Representative NMR Chemical Shifts for Thieno[2,3-b]pyridine/quinoline Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Source |
|---|---|---|---|
| ¹H | -CONHH- | ~8.0 - 11.0 | arkat-usa.org |
| ¹H | -NHH₂ | ~4.5 | arkat-usa.org |
| ¹H | Aromatic Protons | ~7.0 - 9.2 | clockss.org |
| ¹³C | C=O (Carbohydrazide) | ~160 - 170 | arkat-usa.org |
| ¹³C | Aromatic Carbons | ~114 - 160 | arkat-usa.orgclockss.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For Thieno[2,3-b]quinoline-2-carbohydrazide, the IR spectrum displays characteristic absorption bands that confirm the presence of the key hydrazide moiety.
The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups of the carbohydrazide functionality are prominent, typically appearing as multiple sharp bands in the region of 3100-3500 cm⁻¹. libretexts.org Specifically, values recorded for related hydrazides show bands around 3418, 3334, and 3278 cm⁻¹ corresponding to the NHNH₂ group. arkat-usa.orgnih.gov The carbonyl (C=O) stretching vibration of the hydrazide is also a strong and easily identifiable band, occurring in the range of 1630-1680 cm⁻¹. libretexts.org Studies have reported this peak at approximately 1657 cm⁻¹. arkat-usa.org
Interactive Data Table: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| -NH₂ and -NH (Hydrazide) | N-H Stretch | 3100 - 3500 | arkat-usa.orglibretexts.orgnih.gov |
| C=O (Hydrazide) | C=O Stretch | 1630 - 1680 | arkat-usa.orglibretexts.org |
| Aromatic C-H | C-H Stretch | ~3000 - 3100 | libretexts.org |
| Aromatic C=C | C=C Stretch | ~1450 - 1600 | libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. clockss.orgmdpi.com
For thieno[2,3-b]quinoline derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. nih.govasianpubs.org The fragmentation pattern provides valuable structural information. A common fragmentation pathway for carbohydrazide derivatives involves the loss of the terminal NHNH₂ group. arkat-usa.org Studies on the core thieno[2,3-b]quinoline structure have shown fragmentation via the loss of small species such as O, OH, CO, CHO, and SH, often following rearrangement of the molecular ion. asianpubs.org The fragmentation of the quinoline ring itself can lead to the loss of HCN, resulting in fragment ions like C₈H₆˙⁺. rsc.org
Interactive Data Table: Common Mass Spectrometric Fragments
| Fragmentation Event | Lost Fragment | Source |
|---|---|---|
| Cleavage of hydrazide | -NHNH₂ | arkat-usa.org |
| Rearrangement and loss | CO, CHO, SH | asianpubs.org |
| Quinoline ring fragmentation | HCN | rsc.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
While a specific crystal structure for the parent this compound is not detailed in the provided sources, the structures of closely related compounds have been confirmed using this method. clockss.orgnih.gov For example, the structure of a pentacyclic pyrazoloquinoline, formed from the reaction of a thieno[2,3-b]quinoline derivative with hydrazine (B178648) hydrate (B1144303), was confirmed by X-ray crystallography. clockss.org The analysis of a related 2-phenylthieno[2,3-b]quinoxaline revealed an almost planar geometry of the fused ring system. nih.gov Such studies are crucial for understanding the planarity and potential for intermolecular stacking, which can influence the material's physical properties. mdpi.com
Advanced Characterization for Nanoparticle-Assisted Synthesis (e.g., PXRD, SEM-EDS)
In modern synthetic chemistry, nanoparticles are sometimes employed as catalysts. A novel approach for forming thieno[2,3-b]quinoline derivatives has been reported using copper oxide nanoparticles (CuO NPs). researchgate.net The characterization of these nanoparticles is essential to understand their role in the synthesis.
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline structure and phase purity of the nanoparticle catalyst. The diffraction pattern provides a unique fingerprint of the crystalline material, confirming the identity of the CuO NPs before their use in the reaction. researchgate.net
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS): SEM provides high-resolution images of the surface morphology and topography of the nanoparticles, revealing their size and shape. researchgate.net When coupled with EDS, the elemental composition of the nanoparticles can be determined, confirming the presence of copper and oxygen and ensuring the purity of the catalyst. researchgate.net
Theoretical and Computational Investigations of Thieno 2,3 B Quinoline 2 Carbohydrazide and Analogues
Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of thieno[2,3-b]quinoline derivatives, DFT studies have been instrumental in understanding their molecular structure, stability, and chemical reactivity.
Researchers have utilized DFT calculations to gain insights into the reaction mechanisms for the synthesis of thieno[2,3-b]quinoline and its analogues. documentsdelivered.com For instance, the iodocyclization reaction to form the thieno[2,3-b]quinoline scaffold has been elucidated through DFT calculations. documentsdelivered.com Furthermore, DFT has been employed to study the structural and energetic properties of novel thieno[2,3-b:4,5-b′]dipyridine compounds, with calculations of frontier molecular orbitals (HOMO and LUMO) revealing low energy gaps, indicating potential for chemical reactivity. elsevierpure.com
DFT methods, such as B3LYP/6−311+G**, have been used to perform geometry optimizations and calculate electronic properties of quinoline (B57606) and quinazoline (B50416) derivatives. researchgate.netnih.gov The calculated HOMO and LUMO energies from these studies indicate the occurrence of charge transfer within the molecules. researchgate.net Such calculations are crucial for understanding the electronic behavior of these compounds and their potential interactions with biological targets.
Key findings from DFT studies on related quinoline derivatives include the determination of stable tautomeric forms and the investigation of intramolecular hydrogen bonding. nih.gov For example, in a study of a quinoline-2(1H)-one derivative, the keto form was found to be the most stable in both the gas phase and in ethanol (B145695). nih.gov These theoretical investigations provide a deeper understanding of the fundamental chemical properties that govern the behavior of these heterocyclic systems.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. For thieno[2,3-b]quinoline-2-carbohydrazide and its analogues, molecular docking has been pivotal in identifying potential biological targets and elucidating key binding interactions.
Several studies have employed molecular docking to investigate the inhibitory potential of thieno[2,3-b]quinoline derivatives against various enzymes. For example, novel thieno[2,3-b]quinoline-hydrazones have been identified as potent inhibitors of α-glucosidase, and molecular docking studies have revealed important binding interactions within the enzyme's active site. nih.gov Similarly, docking simulations have been used to explore the binding of thieno[2,3-b]quinoline derivatives to the active site of VEGFR-2, a key target in cancer therapy. researchgate.net These studies have identified crucial hydrogen bonding interactions with amino acid residues such as Cys919, Glu885, and Asp1046. researchgate.net
In the context of anticancer research, molecular docking has also been used to assess the inhibitory potential of thieno[2,3-b]quinoline derivatives against other targets like the RET enzyme and topoisomerase II. researchgate.netclockss.org For instance, docking studies of certain derivatives against the RET enzyme showed binding energies suggesting inhibitory activity, although less potent than the standard inhibitor. researchgate.net In another study, the design of polycyclic quinolones with a β-diketo functionality was guided by molecular modeling to mimic the action of known topoisomerase II inhibitors. clockss.org
The following table summarizes some of the key ligand-target interactions for thieno[2,3-b]quinoline analogues as revealed by molecular docking studies:
| Compound Class | Target Enzyme | Key Interacting Residues | Reference |
| Thieno[2,3-b]quinoline-hydrazones | α-Glucosidase | Not specified | nih.gov |
| Piperidine/oxindole derivatives | VEGFR-2 | Cys919, Glu885, Asp1046 | researchgate.net |
| Thieno[2,3-c]isoquinolines | RET enzyme | Not specified | researchgate.net |
| Benzo[h]thieno[2,3-b]quinolines | Topoisomerase II | Chelation with Mg2+ | clockss.org |
| Thieno[2,3-b]pyridines | PI-PLC-δ1 | GLU341, HIS311, ARG549 | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In drug discovery, MD simulations are used to study the conformational changes and binding stability of ligand-protein complexes over time. This provides a more dynamic picture of the interactions compared to the static view offered by molecular docking.
For a particularly potent thieno[2,3-b]quinoline-hydrazone inhibitor of α-glucosidase, MD simulations were performed to compare its binding stability with that of the known drug acarbose. nih.gov These simulations help to validate the docking results and provide a deeper understanding of the dynamic behavior of the ligand in the active site. Similarly, MD simulations have been conducted on a library of piperidine/oxindole derivatives targeting VEGFR-2 to confirm the stability of the predicted binding modes. researchgate.net
These computational studies are crucial for assessing the long-term stability of the ligand-receptor complex, which is a key factor for a drug's efficacy.
Quantum-Chemical-Based Investigations
Quantum-chemical-based investigations encompass a range of computational methods rooted in quantum mechanics to study the properties of molecules. While DFT is a prominent example, other quantum chemical calculations also contribute to the understanding of thieno[2,3-b]quinoline derivatives.
Recent findings, supported by quantum chemical calculations, have highlighted the strength of sulfur-containing hydrogen bonds, which can be as strong as conventional hydrogen bonds. nih.gov This is particularly relevant for the thieno[2,3-b]quinoline scaffold, which contains a sulfur atom. Understanding these interactions is crucial for accurately predicting the binding of these molecules to their biological targets.
In Silico Prediction of Pharmacokinetic Parameters (e.g., ADMET Prediction Methodologies)
In silico prediction of pharmacokinetic parameters, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical step in the early stages of drug discovery. These computational models help to assess the drug-likeness of a compound and identify potential liabilities before significant resources are invested in its development.
For the most potent thieno[2,3-b]quinoline-hydrazone inhibitors of α-glucosidase, in silico druglikeness properties and ADMET prediction have been evaluated. nih.gov These studies indicated that the most potent compounds could be viable drug candidates. nih.gov Similarly, in silico predictions of physicochemical and pharmacokinetic properties for a series of piperidine/oxindole derivatives targeting VEGFR-2 suggested favorable drug-like characteristics. researchgate.net
These predictive studies are essential for optimizing the pharmacokinetic profile of lead compounds and increasing the likelihood of their success in later stages of development.
In Vitro Biological Activity Studies and Mechanistic Research on Thieno 2,3 B Quinoline 2 Carbohydrazide Derivatives
Antiproliferative and Anticancer Activity Investigations (In Vitro)
Thieno[2,3-b]quinoline derivatives have demonstrated notable efficacy in inhibiting the proliferation of various human cancer cell lines. The planar, electron-rich nature of this heterocyclic system allows for interaction with various biological targets, leading to the disruption of cancer cell growth and survival.
Evaluation against Human Cancer Cell Lines (e.g., HCT116, MDA-MB-468, MCF-7, HEPG2)
The cytotoxic potential of thieno[2,3-b]quinoline derivatives and their structural analogs, thieno[2,3-b]pyridines, has been evaluated against a panel of human cancer cell lines. These compounds have shown potent anti-proliferative effects, often in the nanomolar range.
In studies involving the colorectal cancer cell line (HCT116) and triple-negative breast cancer cell lines (MDA-MB-231, a model often used alongside MDA-MB-468), certain thieno[2,3-b]pyridine (B153569) analogues demonstrated excellent IC₅₀ values, ranging from 162 to 644 nM. The introduction of 'prodrug-like' moieties, such as ester and carbonate functional groups, into the thieno[2,3-b]pyridine structure was found to increase activity against both HCT-116 and MDA-MB-231 cells.
Further investigations on breast cancer cell lines revealed that a novel thieno[2,3-b]quinoline compound, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, was cytotoxic for both MDA-MB-231 and MCF-7 cell lines, with the majority of cell death occurring via treatment-induced apoptosis. This compound exhibited higher potency in MDA-MB-231 cells.
Against the human liver hepatocellular carcinoma cell line (HepG2), thieno[2,3-c]isoquinoline derivatives, a related chemotype, have been assessed, with some compounds showing significant antiproliferative activity. researchgate.net One particular derivative induced cell cycle arrest at the G2/M phase and substantially increased apoptosis in HepG2 cells. researchgate.net Similarly, certain thieno[2,3-d]pyrimidine (B153573) derivatives exhibited good anti-proliferative activity against both MCF-7 and HepG2 cancer cell lines, with IC₅₀ values of 11.32 µM and 16.66 µM, respectively, for the most potent compound. nih.gov
| Cell Line | Cancer Type | Compound Class | Observed Activity (IC₅₀) |
| HCT116 | Colorectal Carcinoma | Thieno[2,3-b]pyridine analogues | 162 - 644 nM |
| MDA-MB-468/231 | Triple-Negative Breast Cancer | Thieno[2,3-b]pyridine analogues | 162 - 644 nM |
| MCF-7 | Breast Adenocarcinoma | Thieno[2,3-d]pyrimidine derivative | 11.32 µM |
| HEPG2 | Hepatocellular Carcinoma | Thieno[2,3-d]pyrimidine derivative | 16.66 µM |
Mechanistic Exploration of Enzyme Inhibition (e.g., Topoisomerases, FLT3, HDAC)
Research into the mechanism of action of these compounds has identified several key enzyme targets involved in cancer cell proliferation and survival.
Topoisomerases: Thieno[2,3-b]pyridines have been investigated for their ability to act as chemosensitizers in combination with topoisomerase I (TOP1) inhibitors like topotecan. While some derivatives exhibited little intrinsic anti-proliferative activity, they were found to inhibit the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1). Inhibition of TDP1 can restore the activity of TOP1 inhibitors in resistant cancer cells. This suggests a complex mechanism involving the broader DNA repair pathways.
FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a critical target in acute myeloid leukemia (AML). Structurally related thieno[2,3-d]pyrimidine derivatives have been synthesized and identified as effective FLT3 inhibitors. nih.gov Modifications at the 6-position of the thieno[2,3-d]pyrimidine core led to compounds with good inhibitory activity against FLT3 and effective antiproliferative activity against leukemia cell lines. nih.gov While direct inhibition by thieno[2,3-b]quinoline-2-carbohydrazide has not been extensively reported, the activity of these related scaffolds suggests a potential avenue for exploration.
Histone Deacetylases (HDACs): HDACs are crucial regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. A series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were designed as potent HDAC inhibitors, with the most active compound showing an IC₅₀ value of 0.050 µM, which was more potent than the approved drug Vorinostat. nih.gov Additionally, hybrid molecules incorporating the thieno[2,3-d]pyrimidine scaffold have been explored as dual inhibitors of BRD4 and HDACs. researchgate.net This indicates that the broader quinoline (B57606) and thienopyrimidine frameworks are capable of interacting with the active sites of these epigenetic enzymes.
Antimicrobial and Antifungal Activity Studies (In Vitro)
In addition to their anticancer properties, derivatives of the thieno[2,3-b]quinoline scaffold have been evaluated for their ability to combat microbial and fungal pathogens.
Assessment against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Proteus vulgaris)
The in vitro antibacterial activity of thieno[2,3-b]quinoline and related thienopyrimidine derivatives has been tested against a range of Gram-positive and Gram-negative bacteria.
Several thieno[2,3-d]pyrimidinedione compounds demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L. nih.gov However, their activity against Gram-negative bacteria was generally weaker. nih.gov In another study, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed good activity against strains of S. aureus and Bacillus subtilis. pensoft.net
The antibacterial activity of certain thieno[2,3-b]quinoline-2-carboxylate derivatives was tested against several organisms, including Staphylococcus aureus and Escherichia coli. researchgate.net The results indicated that many of the synthesized compounds exhibited promising antibacterial properties.
| Bacterial Strain | Gram Type | Compound Class | Observed Activity (MIC) |
| Staphylococcus aureus | Gram-positive | Thieno[2,3-d]pyrimidinediones | 2–16 mg/L |
| Escherichia coli | Gram-negative | Thieno[2,3-b]thiophene derivative | Potent activity reported |
| Proteus vulgaris | Gram-negative | Thieno[3,2-d]pyrimidin-4-ones | Activity reported |
Antifungal Efficacy Evaluation (e.g., Saccharomyces Cerevisiae)
The antifungal potential of these compounds has also been explored. While many studies focus on pathogenic fungi, Saccharomyces cerevisiae is a common model organism for initial screening. Research on quinhydrone, a related quinone derivative, demonstrated a complete inhibitory effect on the growth of S. cerevisiae at concentrations greater than 300 µM. This study highlighted the impact on antioxidative defense enzyme systems within the yeast cells.
Antimycobacterial Activity Investigations (In Vitro)
A significant area of investigation for quinoline-based compounds is their activity against Mycobacterium species, the causative agents of tuberculosis. Novel quinoline-based thiosemicarbazide (B42300) derivatives have been synthesized and evaluated for their antitubercular activity. One of the most effective compounds against Mycobacterium tuberculosis H37Rv was also tested on isoniazid-resistant clinical isolates. Molecular docking studies suggested that the antimycobacterial activity could be due to the inhibition of the InhA enzyme.
In other studies, thieno[2,3-d]pyrimidines were identified as a novel antibacterial prodrug scaffold through a screening campaign against Mycobacterium tuberculosis. Furthermore, isatin-based thiocarbohydrazones were evaluated for their anti-mycobacterial activity against Mycobacterium bovis BCG, with several compounds exhibiting high activity with MIC values as low as 7.81 µg/mL.
Enzyme Inhibition Studies (In Vitro)
Derivatives of the thieno[2,3-b]quinoline scaffold have been investigated as inhibitors of several key enzymes implicated in a range of diseases.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Novel thieno[2,3-b]quinoline-hydrazone derivatives have been synthesized and evaluated for their inhibitory activity against yeast α-glucosidase. Several of these compounds demonstrated significant inhibitory potential. mdpi.com Notably, compound 9c was found to be exceptionally potent, with an IC50 value of 1.3 µM, making it approximately 576 times more potent than acarbose, a standard α-glucosidase inhibitor. mdpi.com
In a separate study, a series of thieno[2,3-b]quinoline-acetamide derivatives were also designed and tested as α-glucosidase inhibitors. Most of these compounds showed substantial inhibitory activity when compared to acarbose. researchgate.net The most active compound in this series, 5k , was reported to be about 15.5 times more potent than acarbose. researchgate.net Kinetic studies identified compound 5k as a competitive inhibitor of the enzyme. researchgate.net
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Thieno[2,3-b]quinoline Derivatives
| Compound Class | Most Potent Compound | IC50 Value (µM) | Potency vs. Acarbose (Approx.) | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]quinoline-hydrazones | 9c | 1.3 | 576x more potent | mdpi.com |
| Thieno[2,3-b]quinoline-acetamides | 5k | Not specified | 15.5x more potent | researchgate.net |
InhA Inhibition
InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. It is a key target for the development of new antitubercular drugs. Research into related quinoline structures has shown promise in this area. A series of 24 compounds synthesized by merging 4-carboxyquinoline with triazole motifs were evaluated for their ability to inhibit the InhA enzyme. nih.gov The derivatives effectively suppressed InhA, with IC50 values in the micromolar range. nih.gov The most promising compound, 5n , demonstrated substantial inhibition of the InhA enzyme with an IC50 value of 0.72 ± 0.03 µM, which was comparable to the standard drug isoniazid (B1672263) (INH) (IC50 = 0.24 ± 0.01 µM). nih.gov
Table 2: In Vitro InhA Inhibitory Activity of 4-Carboxyquinoline-Triazole Derivatives
| Compound | IC50 Value (µM) | Standard Drug (INH) IC50 (µM) | Reference |
|---|---|---|---|
| 5n | 0.72 ± 0.03 | 0.24 ± 0.01 | nih.gov |
VEGFR-2 Inhibition
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. While direct studies on thieno[2,3-b]quinoline derivatives are limited, research on structurally similar thieno[2,3-d]pyrimidines has demonstrated potent VEGFR-2 inhibition. One study identified compound 17f from this class, which showed high activity against VEGFR-2 with an IC50 value of 0.23 ± 0.03 µM, a potency equal to that of the reference drug sorafenib. bohrium.com Another investigation highlighted compound 8b , also a thieno[2,3-d]pyrimidine analogue, which exhibited a VEGFR-2 inhibition IC50 value of 73 nM. mdpi.com These findings suggest that the broader thieno-fused heterocyclic scaffold is a promising starting point for the development of novel VEGFR-2 inhibitors.
Table 3: In Vitro VEGFR-2 Inhibitory Activity of Related Thieno[2,3-d]pyrimidine Derivatives
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| 17f | 0.23 ± 0.03 | bohrium.com |
| 8b | 0.073 | mdpi.com |
Antioxidant and Anti-inflammatory Activity Assays (In Vitro)
Some derivatives of thieno[2,3-b]quinoline have been noted for their antioxidant and anti-inflammatory properties. nih.gov Studies on related quinoline derivatives provide more specific insights. An investigation into 3-(4,5-diaryl-1H-imidazol-2-yl)quinoline-2-amine derivatives evaluated their in vitro antioxidant and anti-inflammatory capabilities. One compound from this series, compound (d) , demonstrated superior antioxidant activity with an IC50 value between 42–44 µg/mL and also showed anti-inflammatory properties with an IC50 of 132.55 ± 4.12 µg/mL. researchgate.net
Other Reported Biological Activities (In Vitro)
Antiplatelet Activity
The thieno[2,3-b]pyridine scaffold, which is structurally very similar to thieno[2,3-b]quinoline, has been assessed for its antiplatelet activity. These compounds are of interest as they target the P2Y12 receptor, a key player in platelet activation and blood clot formation. tandfonline.com In vitro studies on six thieno[2,3-b]pyridine derivatives showed that all tested compounds had an effect on both platelet activation and aggregation. tandfonline.combohrium.com Notably, some of these derivatives demonstrated greater activity than clopidogrel, a commonly used antiplatelet drug. tandfonline.combohrium.com Three of the six tested compounds were more effective at inhibiting the expression of platelet activation markers CD62P and PAC1 binding compared to clopidogrel. bohrium.com Furthermore, these novel derivatives showed a synergistic effect when combined with acetylsalicylic acid (aspirin). tandfonline.combohrium.com
Antimalarial Activity
Research specifically investigating the antimalarial properties of this compound derivatives is not extensively documented in publicly available literature. However, studies on structurally related thieno-fused heterocyclic systems offer insights into the potential of this chemical class. For instance, a series of thieno[3,2-b]benzothiazine S,S-dioxide derivatives have been synthesized and evaluated for their ability to inhibit β-hematin formation, a crucial process in the malaria parasite's survival. nih.gov Several of these compounds demonstrated promising inhibitory activity against hemoglobin hydrolysis, a key target for antimalarial drugs. nih.gov Although these compounds belong to a different subclass of thieno-fused systems, their activity suggests that the broader family of thieno-fused heterocycles, which includes the thieno[2,3-b]quinoline core, may warrant further investigation as a source of novel antimalarial agents. The hydrophobicity and π-electron system of the quinoline ring are known to facilitate strong interactions with enzyme active sites, a feature that could be beneficial for antimalarial activity. researchgate.net
Antiviral Activity (e.g., HSV-1, HIV, HCV Replication)
The antiviral potential of thieno[2,3-b]quinoline derivatives and related structures has been a subject of greater research focus, with studies indicating activity against a range of viruses, including Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).
Herpes Simplex Virus-1 (HSV-1)
Derivatives of the closely related thieno[2,3-b]pyridine scaffold have shown promising anti-HSV-1 activity. In one study, a series of new 4-(phenylamino)thieno[2,3-b]pyridines were synthesized and tested against HSV-1. researchgate.net One of the synthesized compounds exhibited a significant inhibitory activity of over 86% at a concentration of 50 μM. researchgate.net This finding suggests that the thieno[2,3-b]pyridine core is a viable starting point for the development of novel anti-HSV-1 agents. The mechanism of action for these compounds is thought to involve selective interference with a particular stage in the virus replication cycle. researchgate.net
Human Immunodeficiency Virus (HIV)
While direct studies on the anti-HIV activity of this compound are limited, research on related quinoline-3-carbohydrazide (B3054276) derivatives provides valuable insights. A series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were designed and synthesized as potential anti-HIV-1 agents. nih.gov Although these specific compounds did not show significant integrase inhibitory or anti-HIV-1 activities at concentrations below 100 µM, docking analyses suggested that the scaffold orients within the active site of HIV integrase in a manner similar to other known inhibitors. nih.gov This indicates that the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) scaffold could serve as a template for further structural modifications to enhance anti-HIV potency. nih.gov Another study on 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides revealed that all developed compounds were effective against HIV at concentrations lower than 150 µM, with no significant cytotoxicity. nih.gov Compound 8b , which features a 4-fluorobenzoyl group, was identified as the most potent, with an EC50 of 75 µM. nih.gov
Hepatitis C Virus (HCV) Replication
A class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of the Hepatitis C Virus (HCV). nih.gov Through cell-based screening, a hit compound with a thienopyridine core was discovered, leading to the synthesis and structure-activity relationship (SAR) studies of several potent analogues with low cytotoxicity in vitro. nih.gov The detailed SAR research indicated that modifications at the C2-, C4-, and C6-positions of the thieno[2,3-b]pyridine ring significantly influenced the antiviral potency. scribd.com
The following table summarizes the in vitro anti-HCV activity of selected thieno[2,3-b]pyridine derivatives.
| Compound | R2 | C log P | Cytotoxicity (GT-1b replicon) | F3 | EC50 (µM) |
| 1 | NH2 | 3.96 | >20 | 8.2 ± 1.9 | - |
| 12b | - | - | - | - | 3.5 |
| 12c | - | - | - | - | 3.3 |
| 10l | - | - | - | - | 3.9 |
| 12o | - | - | - | - | 4.5 |
| 7d | O | 5.12 | >20 | 5.7 ± 1.2 | - |
| Data sourced from a study on novel thieno[2,3-b]pyridine analogues as HCV inhibitors. nih.govscribd.com |
Anticonvulsant and Antihypertensive Activity
For anticonvulsant activity, research has been conducted on quinazolin-4(3H)-one derivatives, which have shown potential as positive allosteric modulators of the GABAA receptor. nih.gov Structure-activity relationship studies of these compounds have highlighted the importance of the quinazolin-4(3H)-one moiety as a hydrophobic domain and the substituents at positions 2 and 3 for anticonvulsant potency. nih.gov Additionally, thienodiazepine derivatives have been studied for their anticonvulsant properties, with their activity being linked to their electronic characteristics. nih.gov
Regarding antihypertensive activity, various quinoline derivatives have been investigated. For instance, a quinoline appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), has been shown to exhibit a considerable antihypertensive effect through the inhibition of the Angiotensin-Converting Enzyme (ACE). researchgate.netrsc.org Furthermore, certain thienylethanolamine derivatives have demonstrated marked antihypertensive activity in spontaneously hypertensive rat models, with their mechanism potentially involving the antagonism of alpha- and/or beta-adrenoreceptors. nih.gov While these studies are on related but distinct chemical structures, they underscore the potential of the quinoline and thieno-fused scaffolds in the design of novel anticonvulsant and antihypertensive agents.
Structure Activity Relationship Sar Studies of Thieno 2,3 B Quinoline 2 Carbohydrazide Analogues
Influence of Substituents on Biological Activity Profiles
The biological activity of thieno[2,3-b]quinoline derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.
For instance, in a series of 3-amino-2-carboxamido-thieno[2,3-b]pyridines, a closely related scaffold, modifications at specific positions have been shown to be critical for antiproliferative activity. It was found that any modification to the 3-amino and 2-aryl carboxamide functional groups led to a complete loss of biological activity. researchgate.net Conversely, substitutions at the C-5 position of the pyridine (B92270) ring were well-tolerated and even allowed for the development of compounds with enhanced activity. researchgate.net
In the context of anticancer activity, the lipophilicity of substituents plays a key role. Studies on thieno[2,3-b]pyridines as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) revealed that increasing the size of lipophilic groups on the ring fused to the pyridine portion of the scaffold enhanced inhibitory activity. nih.gov For example, compounds with larger cycloaliphatic rings, such as a cyclooctane (B165968) moiety, demonstrated greater potency. researchgate.net This suggests that a hydrophobic pocket in the target enzyme may be a key interaction site. However, there is a limit to this trend, as substitution on the phenyl carboxamide ring, specifically at the para-position, was found to result in a decrease or loss of antiproliferative effects. nih.gov
The following table summarizes the influence of substituents on the antiproliferative activity of thieno[2,3-b]pyridine (B153569) analogues:
| Position of Substitution | Type of Substituent/Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| 3-amino group | Modification of the amine | Complete loss of activity | researchgate.net |
| 2-aryl carboxamide | Modification of the carboxamide | Complete loss of activity | researchgate.net |
| C-5 position | Introduction of various groups | Tolerated and can enhance activity | researchgate.net |
| Ring fused to pyridine | Increased size of lipophilic groups | Increased TDP1 inhibitory activity | nih.gov |
| Phenyl carboxamide (para-position) | Substitution | Loss of antiproliferative activity | nih.gov |
Impact of Ring Fusions and Scaffold Modifications on Activity
Modifications to the core scaffold of thieno[2,3-b]quinolines, including the fusion of additional rings, can significantly alter their biological properties. The fusion of cycloalkyl rings at the 5,6-positions of the related thieno[2,3-b]pyridine core has been a successful strategy to enhance antiproliferative activity. nih.gov The size of the fused ring is a critical determinant of potency, with larger aliphatic rings often leading to improved activity. For example, a cyclooctane-fused derivative was found to be the most active in a study against a panel of 60 cancer cell lines, suggesting that the increased lipophilicity and conformational flexibility of the larger ring system are beneficial for interacting with the biological target. researchgate.netnih.gov
Another approach to scaffold modification involves the replacement of the sulfur atom in the thiophene (B33073) ring with another heteroatom. In one study, the sulfur atom was replaced with a nitrogen atom to create a 1H-pyrrolo[2,3-b]pyridine core. nih.gov This modification led to a dramatic, thousand-fold increase in aqueous solubility. nih.gov However, this structural change was detrimental to the compound's anticancer efficacy, which was severely diminished. nih.gov This highlights a common challenge in drug design where improvements in physicochemical properties like solubility can come at the cost of biological activity.
The following table illustrates the impact of ring fusions and scaffold modifications on the activity of thieno[2,3-b]quinoline analogues:
| Scaffold Modification | Effect on Biological Activity | Effect on Physicochemical Properties | Reference |
|---|---|---|---|
| Fusion of larger cycloaliphatic rings (e.g., cyclooctane) | Enhanced antiproliferative activity | Increased lipophilicity | researchgate.netnih.gov |
| Replacement of sulfur with nitrogen (1H-pyrrolo[2,3-b]pyridine core) | Severely diminished anticancer efficacy | Thousand-fold increase in aqueous solubility | nih.gov |
Correlation of Structural Features with Specific Receptor or Enzyme Interactions
The biological effects of thieno[2,3-b]quinoline derivatives are a result of their interaction with specific biomolecular targets, such as enzymes and receptors. Understanding these interactions at a molecular level is key to rational drug design.
In the context of DNA repair, certain thieno[2,3-b]pyridines have been developed as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in cancer cell resistance to topoisomerase I inhibitors. nih.gov SAR studies have shown that TDP1 inhibition increases with the size of lipophilic groups on the ring fused to the pyridine core. nih.gov For instance, compounds 6j and 7d from one study, which feature bulky lipophilic moieties, were among the most potent inhibitors with IC50 values of 16.95 ± 3.40 μM and 21.92 ± 3.32 μM, respectively. nih.gov
Furthermore, the related thieno[3,2-c]isoquinoline (B8573100) scaffold has been investigated for its anticancer properties, with evidence suggesting that these compounds act as microtubule-disrupting agents by binding to the colchicine (B1669291) site on tubulin. nih.gov In a different but related scaffold, thieno[3,2-c]quinolines have been designed as inhibitors of the RET (rearranged during transfection) receptor tyrosine kinase, a target in certain types of thyroid cancer. nih.gov Molecular docking studies revealed that the thieno[3,2-c]quinoline core is crucial for insertion into the ATP binding pocket of the RET kinase. nih.gov Specifically, an 8-nitro group on this scaffold was found to interact with key residues Lys758 and Asp892 in the outer region of the hydrophobic pocket, contributing to the inhibitory activity. nih.gov
The following table correlates structural features of thieno[2,3-b]quinoline analogues with their interactions with specific enzymes:
| Enzyme/Receptor Target | Key Structural Feature | Nature of Interaction | Reference |
|---|---|---|---|
| Phosphoinositide-specific phospholipase C (pi-PLC) | Fused cycloalkyl ring at 5,6-positions | Interaction with a lipophilic pocket | nih.gov |
| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Large lipophilic groups on the fused ring | Increased inhibitory activity with larger groups | nih.gov |
| RET receptor tyrosine kinase | Thieno[3,2-c]quinoline core with an 8-nitro group | Insertion into the ATP binding pocket and interaction with key residues | nih.gov |
| Tubulin | Thieno[3,2-c]isoquinoline scaffold | Binding to the colchicine site, leading to microtubule disruption | nih.gov |
Strategies for Enhancing Aqueous Solubility in Related Thieno[2,3-b]quinoline Derivatives
Poor aqueous solubility is a significant hurdle in the development of many promising drug candidates, including those based on the thieno[2,3-b]quinoline scaffold, as it can lead to poor pharmacokinetics. nih.gov Several strategies have been explored to address this issue in the closely related thieno[2,3-b]pyridine series.
One effective approach is the introduction of polar functional groups. Altering an appended alkyl ring to include polar moieties such as alcohols, ketones, or substituted amines has been shown to be the best strategy for improving solubility while retaining potent antiproliferative activity. nih.govworktribe.com For example, the introduction of an alcohol group led to the discovery of compound 15e , which not only had greater aqueous solubility than previously reported compounds in its class but also maintained potent cancer cell growth inhibition in the nanomolar range. nih.govworktribe.com
Another strategy involves more significant scaffold modification. As mentioned previously, replacing the sulfur atom of the thiophene ring with a nitrogen atom to form a 1H-pyrrolo[2,3-b]pyridine core resulted in a substantial increase in water solubility, from 1.2 µg/mL for the parent thieno[2,3-b]pyridine to 1.3 mg/mL for the pyrrolo-analogue. nih.gov However, this came at the expense of a significant loss in anticancer activity. nih.gov
A third approach is the formulation of the active compound with a polymer matrix. A potent thieno[2,3-b]pyridine derivative was loaded into a cholesteryl-poly(allylamine) polymer matrix, which successfully solubilized the compound. nih.gov This formulation not only addressed the solubility issue but also resulted in a five-fold increase in potency against human pancreatic adenocarcinoma cells compared to the free drug alone. nih.gov
The following table summarizes various strategies employed to enhance the aqueous solubility of thieno[2,3-b]pyridine derivatives:
| Strategy | Specific Modification/Approach | Outcome | Reference |
|---|---|---|---|
| Introduction of Polar Groups | Incorporation of alcohols, ketones, or substituted amines into an appended alkyl ring | Improved solubility while retaining high antiproliferative activity | nih.govworktribe.com |
| Scaffold Hopping | Replacement of the thiophene sulfur with a nitrogen atom (1H-pyrrolo[2,3-b]pyridine) | Dramatically increased solubility but with a severe loss of anticancer activity | nih.gov |
| Formulation | Loading a potent derivative into a cholesteryl-poly(allylamine) polymer matrix | Increased solubility and a five-fold increase in potency | nih.gov |
Research Applications and Broader Scientific Context
Thieno[2,3-b]quinoline Scaffold as a Basis for Molecular Design in Medicinal Chemistry
The thieno[2,3-b]quinoline core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design of novel therapeutic agents. bohrium.comresearchgate.net This tricyclic heterocyclic system, formed by the fusion of thiophene (B33073) and quinoline (B57606) rings, has garnered significant attention due to the diverse and potent biological activities exhibited by its derivatives. bohrium.comnih.gov The inherent properties of this scaffold, including its rigid, planar structure and the presence of heteroatoms, facilitate interactions with various biological targets. researchgate.net
Researchers have extensively explored the thieno[2,3-b]quinoline framework to develop compounds with a wide spectrum of pharmacological effects. These include anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. mdpi.comresearchgate.net The versatility of the scaffold allows for chemical modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles for specific disease targets. researchgate.netnih.gov
For instance, derivatives of this scaffold have been investigated as inhibitors of key enzymes involved in disease progression, such as epidermal growth factor receptor (EGFR) tyrosine kinases in cancer and protein kinase C isoenzymes. nih.govmdpi.com The structural framework provides a robust starting point for structure-activity relationship (SAR) studies, where systematic modifications help identify the key chemical features responsible for biological activity. nih.gov A variety of synthetic methodologies have been developed to access this valuable scaffold, further cementing its role as a cornerstone in the quest for new drugs. bohrium.comresearchgate.net The related thieno[2,3-d]pyrimidine (B153573) scaffold is also recognized as a valuable core in drug discovery, highlighting the general importance of fused thieno-heterocyclic systems. nih.gov
Table 1: Reported Biological Activities of Thieno[2,3-b]quinoline Derivatives
| Biological Activity | Target/Mechanism | Reference(s) |
| Anticancer / Antiproliferative | EGFR Tyrosine Kinase Inhibition | mdpi.com, researchgate.net |
| Anticancer / Antiproliferative | General Cytotoxicity | nih.gov, nih.gov, acs.org |
| Anti-inflammatory | - | mdpi.com, researchgate.net |
| Antioxidant | - | mdpi.com, researchgate.net |
| Antimicrobial | - | researchgate.net |
| Protein Kinase C Inhibitor | Selective inhibition of PKCε-RACK2 interaction | mdpi.com, nih.gov |
| Urea Transporter Inhibitor | - | researchgate.net |
Development of Chemical Probes for Biological Systems
While the thieno[2,3-b]quinoline scaffold is a cornerstone in medicinal chemistry for developing therapeutics, its inherent chemical properties also make it an attractive framework for the creation of chemical probes. These probes are essential tools for studying complex biological systems, allowing for the visualization and interrogation of cellular processes. The core structure of thieno[2,3-b]quinoline possesses favorable photophysical characteristics, which can be harnessed to design fluorescent sensors. nih.gov
A notable example stems directly from Thieno[2,3-b]quinoline-2-carbohydrazide. Researchers have designed and synthesized a novel fluorescent probe by reacting it with salicylaldehyde (B1680747). nih.govdoi.orgscispace.com This resulting Schiff's base molecule functions as a multifunctional sensor capable of sequentially detecting different metal ions. Specifically, it exhibits fluorescence enhancement upon binding to Indium (In³⁺) and subsequent fluorescence quenching when Iron (Fe³⁺) is introduced. nih.govdoi.org Furthermore, the probe, when complexed with Aluminum (Al³⁺), can detect Fluoride (F⁻) ions through fluorescence enhancement. doi.orgscispace.com
The development of such probes relies on the principle that the interaction between the probe and its target analyte induces a measurable change in a physical property, most commonly fluorescence. nih.govdoi.org The nitrogen and oxygen atoms within the probe's structure, derived from the carbohydrazide (B1668358) and salicylaldehyde components, provide key coordination sites for metal ions. doi.org The detection limits for these ions were found to be remarkably low, demonstrating the high sensitivity of the probe. doi.orgscispace.com This research showcases the successful application of the this compound scaffold as a foundational element in the rational design of sophisticated chemical tools for analytical and biological sensing. nih.govdoi.org
Table 2: Fluorescent Probe Based on this compound
| Probe Name | Precursors | Target Analytes | Detection Method | Reference(s) |
| L (Schiff's base) | This compound, Salicylaldehyde | In³⁺ | Fluorescence Enhancement | nih.gov, doi.org, scispace.com |
| L-In³⁺ Complex | L + In³⁺ | Fe³⁺ | Fluorescence Quenching | nih.gov, doi.org, scispace.com |
| L-Al³⁺ Complex | L + Al³⁺ | F⁻ | Fluorescence Enhancement | doi.org, scispace.com |
Contribution to the Synthesis of Novel Heterocyclic Compound Libraries
This compound is a valuable building block for the synthesis of novel heterocyclic compound libraries. bohrium.com Its utility stems from the presence of the reactive carbohydrazide functional group (-CONHNH₂) attached to the stable thieno[2,3-b]quinoline core. ajgreenchem.comajgreenchem.commdpi.com This hydrazide moiety serves as a versatile handle for a variety of chemical transformations, particularly cyclization and condensation reactions, which are fundamental in the construction of new ring systems. ajgreenchem.comosi.lv
The synthesis of the parent thieno[2,3-b]quinoline core often begins with precursors like 2-chloro-3-formylquinolines, which can be cyclized with reagents such as thioglycolic acid to form thieno[2,3-b]quinoline-2-carboxylic acid. researchgate.netresearchgate.net This carboxylic acid is the direct precursor to the target carbohydrazide, typically formed through esterification followed by reaction with hydrazine (B178648) hydrate (B1144303). ajgreenchem.com Once obtained, the carbohydrazide can react with a wide range of electrophilic reagents to generate a diverse array of fused and appended heterocyclic structures.
For example, carbohydrazides are known to react with:
1,2-Dicarbonyl compounds to yield derivatives of 1,2,4-triazines. osi.lv
Isothiocyanates to form thiosemicarbazides, which can be cyclized into 1,3,4-thiadiazoles or 1,2,4-triazoles. ajgreenchem.comajgreenchem.com
Aldehydes and ketones to produce hydrazones, which can serve as intermediates for further cyclization or as final products themselves. ajgreenchem.comresearchgate.net
Carbon disulfide to generate intermediates for oxadiazole or thiadiazole synthesis. mdpi.com
By employing these and other synthetic strategies, chemists can rapidly generate a library of new molecules based on the thieno[2,3-b]quinoline scaffold. researchgate.netarkat-usa.org This approach is central to drug discovery and materials science, as it allows for the systematic exploration of chemical space around a core structure known to have interesting biological or physical properties. bohrium.combenthamdirect.com The ability to create diverse libraries from this compound underscores its importance as a key synthetic intermediate.
Future Research Directions and Unresolved Questions
Strategies for Optimizing Activity and Bioavailability in Research Constructs
A primary focus of future research is the optimization of the pharmacological properties of thieno[2,3-b]quinoline-2-carbohydrazide analogs. Key strategies involve chemical modifications to improve both their biological activity and their bioavailability.
One promising approach to enhance aqueous solubility, a critical factor for bioavailability, is the introduction of polar functional groups. Research on related thieno[2,3-b]pyridine (B153569) compounds has shown that modifying an appended alkyl ring with groups such as alcohols, ketones, or substituted amines can significantly improve solubility while maintaining potent anti-proliferative activity. nih.gov
Structure-activity relationship (SAR) studies are instrumental in identifying the structural features essential for biological activity. nih.gov By systematically modifying the thieno[2,3-b]quinoline core and its substituents, researchers can determine which modifications lead to optimal performance. nih.govrsc.org For instance, polysubstitution on the quinoline (B57606) ring is a strategy to enhance target specificity, potency, and pharmacokinetic properties. researchgate.net
The following table summarizes strategies for optimizing the properties of thieno[2,3-b]quinoline derivatives:
| Strategy | Objective | Example |
| Introduction of Polar Groups | Improve aqueous solubility and bioavailability | Addition of alcohol, ketone, or substituted amine groups to an alkyl ring. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Identify key structural motifs for enhanced biological activity. | Systematic modification of substituents on the quinoline ring to improve target interaction. nih.govresearchgate.net |
| Chemical Modification | Enhance pharmacokinetic properties | Alterations to improve absorption, distribution, metabolism, and excretion (ADME) profiles. |
Further research in this area will likely involve the synthesis and evaluation of a wider range of derivatives to build a comprehensive understanding of the SAR for this class of compounds.
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of new and improved methods for synthesizing the thieno[2,3-b]quinoline core is another crucial research direction. A variety of synthetic strategies have been reported, utilizing different starting materials and reaction conditions, such as the use of isothiocyanates, anilines, and aldehydes. bohrium.com
Recent advancements in synthetic organic chemistry offer opportunities for more efficient and sustainable approaches. For example, iodocyclization reactions have been shown to be a novel pathway to access quinoline-fused heterocycles like thieno[2,3-b]quinolines. rsc.org Additionally, Rh(III)-catalyzed cycloadditions have been employed to construct tetracyclic lactone derivatives from thieno[2,3-b]quinoline-2-carboxylic acid. mdpi.com
There is a growing emphasis on "green chemistry" principles in the synthesis of quinoline derivatives. nih.gov These methodologies aim to reduce the environmental impact of chemical processes by using less hazardous reagents, alternative energy sources, and more efficient reactions. nih.govresearchgate.net Techniques such as microwave-assisted and ultrasound-assisted synthesis, as well as one-pot reactions, are being explored to create quinoline-based compounds more sustainably. nih.gov
Key synthetic approaches for thieno[2,3-b]quinolines are outlined in the table below:
| Synthetic Method | Description | Key Features |
| Traditional Cyclization Reactions | Involve the reaction of various starting materials like isothiocyanates and anilines to form the fused ring system. bohrium.com | Versatile and widely used. bohrium.com |
| Iodocyclization | A regioselective reaction of 3-alkynyl-2-(methylthio)quinolines to form the thieno[2,3-b]quinoline core. rsc.org | Provides a novel pathway to the desired heterocycle. rsc.org |
| Rh(III)-Catalyzed Cycloaddition | A formal [4+2] cycloaddition between thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. mdpi.com | Enables the synthesis of complex tetracyclic derivatives. mdpi.com |
| Green Chemistry Approaches | Utilization of microwave, ultrasound, and one-pot synthesis methods. nih.govresearchgate.net | Aims for higher efficiency, reduced waste, and use of less hazardous substances. nih.govresearchgate.net |
Future work will likely focus on refining these methods to improve yields, reduce reaction times, and expand the scope of accessible derivatives, with a particular emphasis on environmentally benign processes.
Advanced Mechanistic Elucidation of Biological Interactions (In Vitro)
A deeper understanding of how this compound derivatives interact with biological targets at a molecular level is essential for their development as therapeutic agents. In vitro studies are critical for elucidating these mechanisms of action.
For instance, some thieno[2,3-b]quinoline-hydrazone derivatives have been identified as potent inhibitors of the enzyme α-glucosidase. nih.gov Molecular docking studies have provided insights into the binding interactions of these compounds within the active site of the enzyme. nih.gov
In the context of cancer research, some thieno[2,3-b]pyridine compounds have been found to sensitize cancer cells to other chemotherapeutic agents, suggesting an interaction with DNA repair pathways. nih.gov It has been proposed that the anticancer activity of some derivatives may stem from their ability to interact with lipophilic pockets in enzymes like pi-PLC. mdpi.com
The table below highlights some of the known biological targets and activities of thieno[2,3-b]quinoline and related compounds:
| Compound Class | Biological Target/Activity | Method of Investigation |
| Thieno[2,3-b]quinoline-hydrazones | α-Glucosidase inhibition nih.gov | In vitro enzyme assays, molecular docking nih.gov |
| Thieno[2,3-b]pyridines | Potentiation of chemotherapy, potential interaction with DNA repair pathways nih.gov | Cell-based synergy screens, knockout cell line studies nih.gov |
| Thieno[2,3-b]pyridines | Inhibition of pi-PLC enzyme mdpi.com | Proposed based on structure-activity relationships mdpi.com |
Future research will aim to identify the specific molecular targets of this compound derivatives and to fully characterize the signaling pathways they modulate.
Computational Approaches for Predictive Modeling and Design
In silico methods are becoming increasingly important in drug discovery for the predictive modeling and design of new compounds. mdpi.com Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are valuable tools for understanding and predicting the biological activity of thieno[2,3-b]quinoline derivatives. nih.gov
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org These models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions between the ligand and the active site. nih.govnih.gov This information is crucial for the rational design of molecules with improved binding characteristics. nih.gov For example, docking studies have been used to investigate the binding of thieno[2,3-b]quinoline-hydrazones to α-glucosidase. nih.gov
The application of these computational tools in the study of thieno[2,3-b]quinoline derivatives is summarized below:
| Computational Method | Application | Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate molecular structure with biological activity and predict the activity of new derivatives. nih.govfrontiersin.org | Development of predictive models to guide the synthesis of more active compounds. nih.gov |
| Molecular Docking | To predict the binding mode and affinity of ligands to their target receptors. nih.govnih.gov | Elucidation of key binding interactions and rational design of more potent inhibitors. nih.gov |
| ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. nih.gov | Early assessment of the drug-like properties of potential candidates. nih.gov |
The integration of these computational approaches into the research workflow will facilitate a more efficient and targeted design of novel this compound derivatives with desired therapeutic properties.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Thieno[2,3-b]quinoline-2-carbohydrazide derivatives?
- Methodological Answer : The synthesis typically involves condensation of hydrazide precursors with carbonyl-containing compounds under acidic conditions. For example, 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide derivatives are synthesized by reacting hydrazides with substituted isatins in ethanol with glacial acetic acid as a catalyst . Key parameters include maintaining stoichiometric ratios (e.g., 1.5 mmol hydrazide to 1.5 mmol isatin) and refluxing in ethanol for 6–8 hours. Characterization relies on elemental analysis, IR, and NMR spectroscopy.
Q. How can researchers optimize reaction conditions for thieno-fused heterocycles?
- Methodological Answer : Reaction optimization often involves screening solvents, catalysts, and temperatures. For instance, thieno[2,3-b]indole derivatives are synthesized using elemental sulfur as a sulfur source, with yields varying by substrate (28–84%) depending on catalysts (e.g., HCl, HOAc) and solvents (DMF, dioxane) at 130–150°C . Systematic variation of these parameters, coupled with DOE (Design of Experiments), can identify optimal conditions.
Q. What spectroscopic techniques are critical for characterizing Thieno[2,3-b]quinoline derivatives?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry and substitution patterns. For example, thieno[2,3-b]pyridines show distinct aromatic proton shifts between δ 7.2–8.5 ppm .
- Mass Spectrometry : High-resolution MS validates molecular weights and fragmentation pathways.
- X-ray Crystallography : Resolves ambiguities in crystal packing and hydrogen bonding, as seen in CCDC 1983315 for related quinoxaline structures .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for thieno-fused compounds?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected coupling constants) can arise from tautomerism or conformational flexibility. DFT calculations (B3LYP/6-31G*) predict equilibrium geometries and simulate spectra, aiding assignments. For example, thieno[2,3-b]pyrazine derivatives were validated using calculated vs. experimental NMR chemical shifts .
Q. What strategies improve the antitumor activity of Thieno[2,3-b]quinoline derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight key modifications:
- Electron-withdrawing groups (e.g., nitro, cyano) enhance cytotoxicity by stabilizing DNA adducts.
- Heterocyclic extensions : Pyrimidino-thieno[2,3-b]pyridines show improved IC values (e.g., 2.1 µM against MCF-7 cells) via intercalation or topoisomerase inhibition .
- In vitro screening : Use standardized assays (MTT, SRB) across multiple cell lines to assess selectivity and mechanism (e.g., apoptosis vs. necrosis).
Q. How do reaction mechanisms differ between Sonogashira coupling and cyclization in thieno[2,3-b]pyrazine synthesis?
- Methodological Answer :
- Sonogashira Coupling : Requires Pd(PPh)/CuI catalysis in amine solvents (e.g., EtN) to couple terminal alkynes with halides. Monitoring via TLC ensures alkyne insertion precedes cyclization .
- Cyclization : Acidic or thermal conditions (e.g., formic acid at 100°C) promote lactone formation. Kinetic studies (e.g., NMR time-course) differentiate stepwise vs. concerted pathways .
Q. What ethical and reproducibility considerations apply to publishing synthetic methodologies?
- Methodological Answer :
- Reproducibility : Document reagent purity (e.g., ≥97% by HPLC), solvent drying methods, and equipment calibration. For example, Kanto Chemical’s catalog specifies CAS-tested reagents to minimize batch variability .
- Ethical Compliance : Adhere to dual-use guidelines (e.g., avoiding unverified toxicity claims) and disclose conflicts of interest. Follow FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
